molecular formula C8H16Cl2NO2PS B13736772 2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- CAS No. 14395-92-7

2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro-

Cat. No.: B13736772
CAS No.: 14395-92-7
M. Wt: 292.16 g/mol
InChI Key: PUNQDOINJFNZAE-UHFFFAOYSA-N
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Description

2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- is a complex organic compound that belongs to the class of phenazine derivatives. Phenazine derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of chlorophenyl and cyclohexylimino groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- typically involves multi-step organic reactions. One possible synthetic route could include the following steps:

    Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives and appropriate catalysts.

    Cyclohexylimino Group Addition: The cyclohexylimino group can be added through a nucleophilic substitution reaction involving cyclohexylamine and a suitable leaving group on the phenazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Possible applications in drug development for treating various diseases.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phenazine: The parent compound with a simpler structure.

    2-Phenazineamine: A derivative with an amino group.

    N,5-bis(4-chlorophenyl)phenazine: A similar compound with chlorophenyl groups but lacking the cyclohexylimino group.

Uniqueness

2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- is unique due to the combination of chlorophenyl and cyclohexylimino groups, which may impart distinct chemical and biological properties compared to other phenazine derivatives.

Properties

CAS No.

14395-92-7

Molecular Formula

C8H16Cl2NO2PS

Molecular Weight

292.16 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-sulfanylidene-1,3,2λ5-dioxaphosphepan-2-amine

InChI

InChI=1S/C8H16Cl2NO2PS/c9-3-5-11(6-4-10)14(15)12-7-1-2-8-13-14/h1-8H2

InChI Key

PUNQDOINJFNZAE-UHFFFAOYSA-N

Canonical SMILES

C1CCOP(=S)(OC1)N(CCCl)CCCl

Origin of Product

United States

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